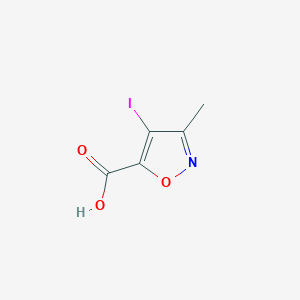
6-Methylhept-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhept-6-en-1-ol is an organic compound with the molecular formula C8H16O. It is a primary alcohol with a double bond located at the sixth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhept-6-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 6-methylhept-6-en-1-ene. The reaction typically proceeds as follows:
Hydroboration: The alkene reacts with borane (BH3) to form a trialkylborane intermediate.
Oxidation: The intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methylhept-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form 6-methylheptan-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 6-Methylhept-6-enal (aldehyde) or 6-Methylheptanoic acid (carboxylic acid).
Reduction: 6-Methylheptan-1-ol.
Substitution: 6-Methylhept-6-en-1-chloride.
Scientific Research Applications
6-Methylhept-6-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Methylhept-6-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methylhept-5-en-2-ol:
6-Methylhept-5-en-2-one: This compound has a ketone functional group instead of an alcohol.
Hept-6-en-1-ol: Similar structure but lacks the methyl group at the sixth carbon.
Uniqueness
6-Methylhept-6-en-1-ol is unique due to its specific structure, which includes a primary alcohol and a double bond at the sixth carbon. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
1892-00-8 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
6-methylhept-6-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h9H,1,3-7H2,2H3 |
InChI Key |
AYZDUQJSEYAYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


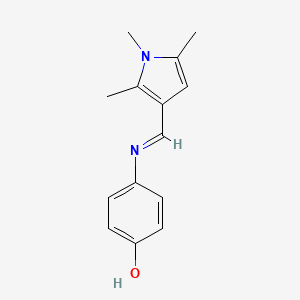
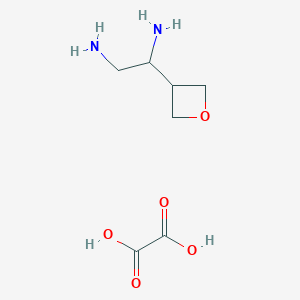
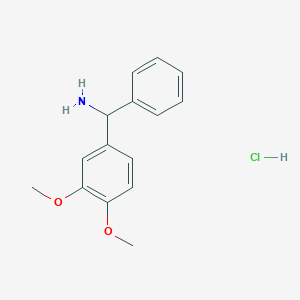
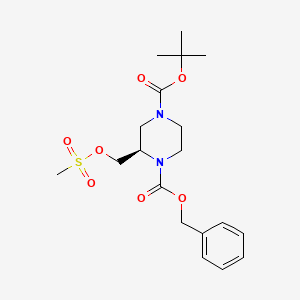
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-1-[[(2R)-2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl]-2,2-dimethylpropyl]thiourea](/img/structure/B12861515.png)
![3-Phenethyl-2-[(E)-phenylimino]-thiazolidin-4-one](/img/structure/B12861518.png)
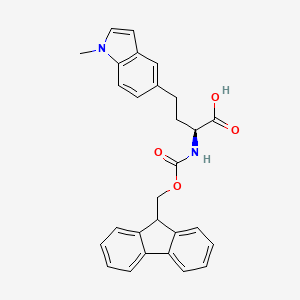
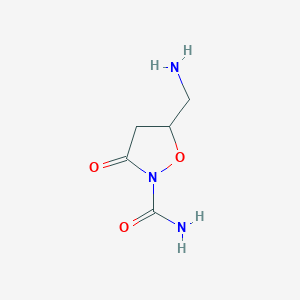


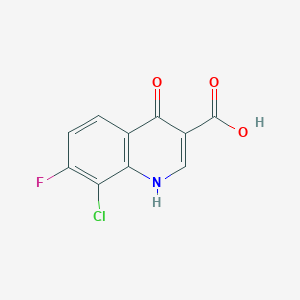
![2-Bromo-5-(bromomethyl)benzo[d]oxazole](/img/structure/B12861552.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] 2-(methylamino)benzoate](/img/structure/B12861557.png)
